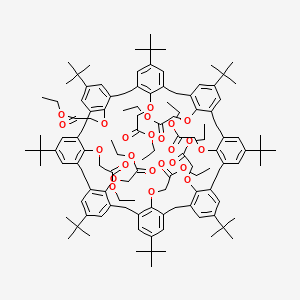
4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester is a derivative of calixarenes, a class of macrocyclic compounds known for their ability to form host-guest complexes. This compound is particularly notable for its structural features, which include eight tert-butyl groups and eight acetic acid ethyl ester groups attached to the calixarene framework. These modifications enhance its solubility and functional versatility, making it a valuable compound in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylcalix(8)arene.
Acetylation: The hydroxyl groups of the calixarene are acetylated using acetic anhydride in the presence of a base such as pyridine.
Esterification: The acetylated product is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form the octaethyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in sensor applications.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Complexation: Metal salts such as strontium chloride can be used under mild conditions to form stable complexes.
Major Products
Hydrolysis: Yields 4-tert-butylcalix(8)arene-octaacetic acid.
Complexation: Forms metal-calixarene complexes, which can be used in various analytical applications.
Scientific Research Applications
4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester has several scientific research applications:
Chemistry: Used as a ligand in the formation of metal complexes for catalysis and sensor applications.
Biology: Potential use in drug delivery systems due to its ability to encapsulate guest molecules.
Medicine: Investigated for its potential in targeted drug delivery and diagnostic imaging.
Industry: Utilized in the development of ion-selective electrodes and other analytical devices.
Mechanism of Action
The mechanism of action of 4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester primarily involves its ability to form host-guest complexes. The calixarene framework provides a hydrophobic cavity that can encapsulate various guest molecules, including metal ions and organic compounds. This encapsulation can alter the chemical properties of the guest molecules, making the compound useful in applications such as catalysis, sensing, and drug delivery .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcalix(4)arene: A smaller calixarene with four tert-butyl groups, used in similar applications but with different complexation properties.
4-tert-Butylcalix(6)arene: Contains six tert-butyl groups and offers intermediate properties between the (4) and (8) derivatives.
Uniqueness
4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester is unique due to its larger cavity size, which allows it to encapsulate larger guest molecules compared to its smaller counterparts. This makes it particularly useful in applications requiring the encapsulation of larger ions or molecules .
Properties
CAS No. |
92003-63-9 |
|---|---|
Molecular Formula |
C120H160O24 |
Molecular Weight |
1986.5 g/mol |
IUPAC Name |
ethyl 2-[[5,11,17,23,29,35,41,47-octatert-butyl-50,51,52,53,54,55,56-heptakis(2-ethoxy-2-oxoethoxy)-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]acetate |
InChI |
InChI=1S/C120H160O24/c1-33-129-97(121)65-137-105-73-41-75-51-90(114(12,13)14)53-77(106(75)138-66-98(122)130-34-2)43-79-55-92(116(18,19)20)57-81(108(79)140-68-100(124)132-36-4)45-83-59-94(118(24,25)26)61-85(110(83)142-70-102(126)134-38-6)47-87-63-96(120(30,31)32)64-88(112(87)144-72-104(128)136-40-8)48-86-62-95(119(27,28)29)60-84(111(86)143-71-103(127)135-39-7)46-82-58-93(117(21,22)23)56-80(109(82)141-69-101(125)133-37-5)44-78-54-91(115(15,16)17)52-76(107(78)139-67-99(123)131-35-3)42-74(105)50-89(49-73)113(9,10)11/h49-64H,33-48,65-72H2,1-32H3 |
InChI Key |
POIUGBRGIAZDKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=CC(=CC(=C5OCC(=O)OCC)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)CC9=C(C(=CC(=C9)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



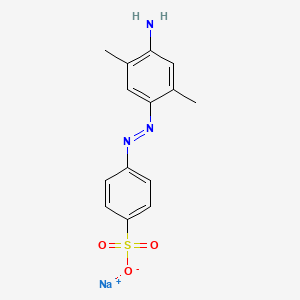
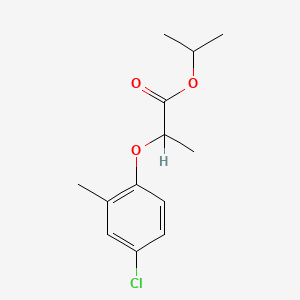
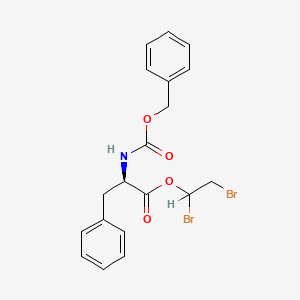
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
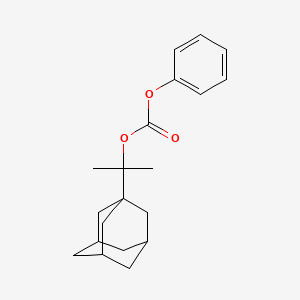
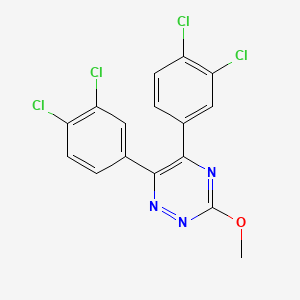
![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)
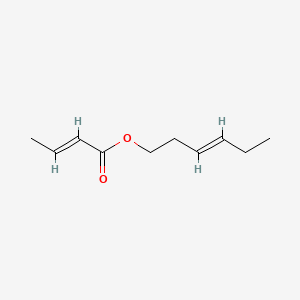

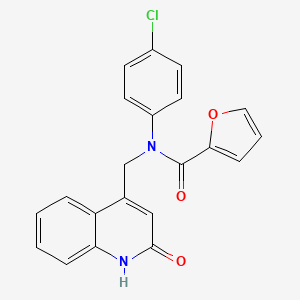


![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)
